2-(2,4-Dichlorophenoxy)-2-methylpropanoic acid

Description

Structural Characterization and International Union of Pure and Applied Chemistry Nomenclature

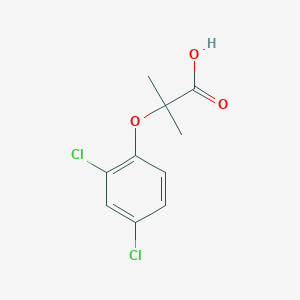

The compound this compound possesses a well-defined molecular structure characterized by specific atomic connectivity and spatial arrangement. According to the International Union of Pure and Applied Chemistry nomenclature system, the compound is formally designated as this compound. This systematic name accurately reflects the structural features of the molecule, indicating the presence of a dichlorophenoxy substituent attached to a methylated propanoic acid backbone.

The molecular formula of this compound is established as C₁₀H₁₀Cl₂O₃, representing a molecular composition that includes ten carbon atoms, ten hydrogen atoms, two chlorine atoms, and three oxygen atoms. The molecular weight is precisely determined to be 249.09 grams per mole, providing essential information for stoichiometric calculations and analytical applications. The compound is registered under the Chemical Abstracts Service number 1914-66-5, which serves as a unique identifier in chemical databases and regulatory systems.

The structural characterization can be further described through standardized chemical notation systems. The International Chemical Identifier representation is given as InChI=1S/C10H10Cl2O3/c1-10(2,9(13)14)15-8-4-3-6(11)5-7(8)12/h3-5H,1-2H3,(H,13,14), which provides a complete description of the molecular connectivity. The corresponding International Chemical Identifier Key is DVCPZLUILSFNDO-UHFFFAOYSA-N, offering a condensed hash representation of the molecular structure.

The Simplified Molecular Input Line Entry System notation for this compound is represented as CC(C)(C(=O)O)OC1=C(C=C(C=C1)Cl)Cl, which describes the molecular structure in a linear format suitable for computational applications. This notation clearly indicates the presence of the dichlorophenoxy group connected via an ether linkage to the quaternary carbon center of the methylpropanoic acid moiety.

| Property | Value |

|---|---|

| International Union of Pure and Applied Chemistry Name | This compound |

| Molecular Formula | C₁₀H₁₀Cl₂O₃ |

| Molecular Weight | 249.09 g/mol |

| Chemical Abstracts Service Number | 1914-66-5 |

| International Chemical Identifier Key | DVCPZLUILSFNDO-UHFFFAOYSA-N |

Chirality and Stereochemical Considerations

The molecular architecture of this compound presents significant stereochemical complexity that fundamentally influences its chemical and biological properties. The compound contains a quaternary carbon center at the second position of the propanoic acid chain, where both methyl substituents are attached along with the carboxylic acid group and the dichlorophenoxy moiety. This structural arrangement creates a stereogenic center that has important implications for the compound's three-dimensional conformation and potential interactions.

The stereochemical analysis reveals that the quaternary carbon center possesses tetrahedral geometry with four different substituents: two methyl groups, one carboxylic acid group, and one dichlorophenoxy group. However, due to the presence of two identical methyl substituents, this particular compound does not exhibit traditional chirality despite having a quaternary carbon center. The molecular symmetry elements present in the structure prevent the formation of non-superimposable mirror images, resulting in an achiral molecule.

The conformational analysis of this compound indicates that the molecule can adopt multiple conformations through rotation around the ether linkage connecting the dichlorophenoxy group to the propanoic acid backbone. These rotational degrees of freedom contribute to the dynamic nature of the molecular structure and influence the compound's interactions with other molecules and surfaces.

The spatial arrangement of the chlorine substituents on the phenyl ring follows the 2,4-substitution pattern, creating a specific electronic and steric environment. The chlorine atoms are positioned ortho and para to the oxygen atom that forms the ether linkage, resulting in distinct electrostatic and steric effects that influence the overall molecular behavior. This substitution pattern differentiates the compound from other related dichlorophenoxy derivatives and contributes to its unique physicochemical properties.

Acid-Base Properties and Dissociation Constant Analysis

The acid-base behavior of this compound is governed by the presence of the carboxylic acid functional group, which serves as the primary ionizable site in the molecule. The carboxylic acid group exhibits typical Brønsted acid behavior, capable of donating a proton in aqueous solution to form the corresponding carboxylate anion. This ionization process is characterized by a specific dissociation constant that reflects the acid strength of the compound.

While specific dissociation constant data for this compound is limited in the available literature, comparative analysis with structurally related compounds provides valuable insights into the expected acid-base properties. Related phenoxyalkanoic acid derivatives typically exhibit dissociation constant values in the range of 3.0 to 4.0, indicating moderate acid strength. The presence of electron-withdrawing chlorine substituents on the phenyl ring is expected to enhance the acidity of the carboxylic acid group through inductive effects.

The electronic effects of the dichlorophenoxy substituent significantly influence the acid strength of the carboxylic acid group. The chlorine atoms, being electronegative, withdraw electron density from the aromatic ring and subsequently from the ether oxygen, which in turn affects the electron density at the carboxylic acid carbon. This electron withdrawal stabilizes the conjugate base (carboxylate anion) formed upon deprotonation, thereby increasing the acid strength compared to unsubstituted analogs.

The ionization behavior of the compound in aqueous solution follows the typical pattern for carboxylic acids, where the extent of ionization depends on the solution hydrogen ion concentration and the intrinsic dissociation constant of the compound. At physiological hydrogen ion concentration values, the compound is expected to exist predominantly in its ionized form, which has important implications for its solubility and interaction properties.

| Structural Feature | Effect on Acidity |

|---|---|

| Carboxylic Acid Group | Primary ionizable site |

| 2,4-Dichlorophenoxy Substituent | Electron-withdrawing, increases acidity |

| Quaternary Carbon Center | Steric effects, moderate influence |

| Ether Linkage | Transmits electronic effects |

Thermal Stability and Phase Transition Behavior

The thermal stability and phase transition characteristics of this compound are crucial parameters that determine its handling, storage, and processing conditions. Current analytical data indicates that the compound is typically supplied and handled at room temperature, suggesting adequate thermal stability under ambient conditions. The compound is reported to exist in liquid form under standard conditions, which provides important information about its physical state and handling requirements.

The thermal stability profile of the compound is influenced by several molecular factors, including the strength of the carbon-chlorine bonds, the ether linkage stability, and the thermal decomposition behavior of the carboxylic acid group. The presence of chlorine substituents on the aromatic ring generally enhances the thermal stability of organic compounds by increasing the activation energy required for thermal decomposition reactions. However, the ether linkage between the phenoxy group and the propanoic acid backbone may represent a potential site for thermal degradation under extreme conditions.

Available data regarding specific melting point, boiling point, and other thermal transition temperatures for this compound is currently limited in the literature. This scarcity of detailed thermal property data highlights the need for comprehensive thermophysical characterization studies to establish precise values for critical thermal parameters. Such data would be essential for industrial applications, analytical method development, and proper handling protocols.

The storage temperature recommendations specify room temperature conditions, indicating that the compound maintains its chemical integrity and physical properties under normal ambient conditions. This temperature stability profile suggests that specialized cooling or heating equipment is not required for routine storage and handling operations, which is advantageous for practical applications and cost considerations.

The phase behavior of the compound under varying temperature conditions requires further investigation to establish complete thermal property profiles. Understanding the thermal decomposition pathways, phase transition temperatures, and thermal stability limits would provide valuable information for process design, analytical method development, and quality control applications.

| Thermal Property | Observed Characteristic |

|---|---|

| Storage Temperature | Room temperature stable |

| Physical State | Liquid under standard conditions |

| Thermal Stability | Stable under ambient conditions |

| Specific Thermal Data | Limited availability in literature |

Propriétés

IUPAC Name |

2-(2,4-dichlorophenoxy)-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10Cl2O3/c1-10(2,9(13)14)15-8-4-3-6(11)5-7(8)12/h3-5H,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVCPZLUILSFNDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)O)OC1=C(C=C(C=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10Cl2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50290919 | |

| Record name | 2-(2,4-dichlorophenoxy)-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50290919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1914-66-5 | |

| Record name | 1914-66-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71798 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(2,4-dichlorophenoxy)-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50290919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dichlorophenoxy)-2-methylpropanoic acid typically involves the reaction of 2,4-dichlorophenol with chloroacetic acid. The process can be summarized as follows:

Condensation Reaction: 2,4-dichlorophenol reacts with chloroacetic acid in the presence of a base, such as sodium hydroxide, to form 2-(2,4-dichlorophenoxy)acetic acid.

Chlorination: The resulting 2-(2,4-dichlorophenoxy)acetic acid is then chlorinated to produce this compound.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical reactors where the above reactions are carried out under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

2-(2,4-Dichlorophenoxy)-2-methylpropanoic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding chlorinated phenolic compounds.

Reduction: Reduction reactions can convert it into less chlorinated derivatives.

Substitution: Halogen substitution reactions can replace chlorine atoms with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents such as sodium hydroxide and various alkyl halides facilitate substitution reactions.

Major Products

The major products formed from these reactions include various chlorinated phenols and their derivatives, which have applications in different chemical processes .

Applications De Recherche Scientifique

2-(2,4-Dichlorophenoxy)-2-methylpropanoic acid has a wide range of applications in scientific research:

Chemistry: Used as a model compound for studying herbicide action and degradation.

Biology: Investigated for its effects on plant growth and development.

Medicine: Explored for potential therapeutic uses due to its bioactive properties.

Industry: Utilized in the formulation of herbicides and plant growth regulators.

Mécanisme D'action

The mechanism of action of 2-(2,4-Dichlorophenoxy)-2-methylpropanoic acid involves its absorption by plant leaves, followed by transport to the meristematic tissues. It mimics the natural plant hormone auxin, causing uncontrolled cell division and growth, ultimately leading to the death of the plant . The molecular targets include auxin receptors and pathways involved in cell elongation and division .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2,4-Dichlorophenoxyacetic acid

- 2-Methyl-4-chlorophenoxyacetic acid

- 2-(2,4-Dichlorophenoxy)propanoic acid

Uniqueness

2-(2,4-Dichlorophenoxy)-2-methylpropanoic acid is unique due to its specific structural configuration, which provides distinct herbicidal properties. Compared to similar compounds, it offers a different spectrum of activity and selectivity, making it valuable for specific agricultural applications .

Activité Biologique

2-(2,4-Dichlorophenoxy)-2-methylpropanoic acid, commonly referred to as 2,4-DP, is an organic compound featuring a dichlorophenoxy group and a methylpropanoic acid moiety. This compound is structurally related to the herbicide 2,4-dichlorophenoxyacetic acid (2,4-D) and has been studied for its biological activity, particularly in terms of its toxicity and degradation by microbial strains.

- Molecular Formula : CHClO

- Molecular Weight : 247.12 g/mol

- CAS Number : 52214-84-3

Toxicity Studies

Research indicates that 2,4-DP exhibits significant toxicity to various organisms. A study evaluating the combined toxicities of 2,4-D and its metabolite 2,4-dichlorophenol (2,4-DCP) on Caenorhabditis elegans found that the lethal concentrations (LC50) of 2,4-DCP were consistently lower than those of 2,4-D, indicating a higher toxicity of the metabolite compared to the parent compound .

Table 1: Lethal Concentration (LC50) Values

| Compound | LC50 (12h) | LC50 (24h) |

|---|---|---|

| 2,4-D | 2.322 | 2.425 |

| 2,4-DCP | 3.379 | 3.408 |

This suggests that the toxicity of phenoxyalkanoic acids increases with a decrease in the phenoxy side chain length .

Microbial Degradation

A significant aspect of the biological activity of 2,4-DP is its degradation by microbial strains. A bacterial strain identified as Flavobacterium sp. was isolated for its ability to degrade 2,4-DP effectively. The strain utilized this compound as a sole carbon and energy source under aerobic conditions, demonstrating a maximum specific growth rate of .

Table 2: Degradation Rates of Various Compounds by Flavobacterium sp.

| Compound | Degradation Rate (nmol/h) |

|---|---|

| 2,4-DP | 30 |

| 2,4-dichlorophenol (2,4-DCP) | Not specified |

| 4-chlorophenol | Not specified |

The degradation pathway involves the cleavage of the compound leading to further mineralization products such as dichlorocatechol .

Case Study: Toxicity Assessment in Aquatic Organisms

In a toxicity assessment involving aquatic organisms like Vibrio qinghaiensis, researchers found that exposure to both 2,4-D and its metabolite resulted in significant adverse effects on survival rates and reproductive success. The study highlighted the need for careful evaluation of both parent compounds and their metabolites in ecological risk assessments .

Case Study: Agricultural Soil Degradation

A study conducted in natural agricultural soils indicated that both 2,4-D and its sodium salt counterpart (MCPA sodium) undergo rapid degradation. The half-life for degradation was calculated to be approximately days for 2,4-D under optimal conditions . This rapid breakdown suggests limited persistence in agricultural environments.

Q & A

Basic Research Questions

Q. What are the standard synthesis protocols for 2-(2,4-Dichlorophenoxy)-2-methylpropanoic acid, and how is structural purity confirmed?

- Methodological Answer : The compound is synthesized via nucleophilic substitution using ethyl 2-bromo-2-methylpropanoate and 2,4-dichlorophenol under alkaline conditions. Key steps include refluxing in acetone with potassium carbonate, followed by acidification to isolate the product as a crystalline solid . Structural purity is confirmed via -NMR (e.g., δ 1.64 ppm for methyl groups) and HPLC with UV detection (retention time: ~12–14 min under gradient elution) .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear acid-resistant gloves, indirect-vent goggles, and lab coats to prevent dermal absorption, which is a significant exposure route .

- Engineering Controls : Use fume hoods for synthesis steps to minimize inhalation risks (Health Hazard Rating: 3/4) .

- Decontamination : Employ HEPA-filtered vacuums for spills; avoid dry sweeping to prevent aerosolization .

- Storage : Store in airtight containers away from oxidizing agents (e.g., peroxides) and metals to avoid reactive degradation .

Advanced Research Questions

Q. How do structural modifications to the phenoxyacetamide core influence biological activity in derivatives of this compound?

- Methodological Answer : Structure-activity relationship (SAR) studies reveal that substituting the methyl group with bulkier alkyl chains (e.g., pentanamide) reduces inhibitory activity against bacterial targets like Pseudomonas, likely due to steric hindrance. Conversely, introducing electron-withdrawing groups (e.g., dichloro substituents) enhances binding affinity by stabilizing charge interactions in enzyme active sites . Computational docking (e.g., AutoDock Vina) combined with assays can validate these hypotheses.

Q. What methods are used to resolve enantiomers of this compound, and how do their activities differ?

- Methodological Answer :

- Chiral Chromatography : Use chiral stationary phases (e.g., Chiralpak AD-H) with hexane:isopropanol (90:10) to separate (R)- and (S)-enantiomers. The (R)-enantiomer (CAS 15165-67-0) exhibits higher herbicidal activity due to preferential binding to auxin receptors .

- Biological Assays : Compare enantiomer-specific inhibition of T1R3 chemosensory receptors using calcium flux assays. The (R)-form shows 10-fold greater potency than the (S)-form in blocking bitter taste signaling .

Q. How can researchers address contradictions in toxicological data between in vitro and in vivo studies?

- Methodological Answer :

- In Vitro/In Vivo Bridging : Use physiologically based pharmacokinetic (PBPK) modeling to reconcile discrepancies. For example, in vitro assays may overestimate carcinogenic potential due to high-dose cytotoxicity, whereas in vivo rodent studies (limited evidence of lung carcinogenicity) require dose adjustments for metabolic clearance rates .

- Biomarker Analysis : Monitor urinary metabolites (e.g., dichlorophenol conjugates) in exposed animal models to correlate internal dosimetry with histopathological outcomes .

Q. What analytical techniques are optimal for detecting trace residues of this compound in complex matrices like plant tissues?

- Methodological Answer :

- Sample Preparation : Use QuEChERS (Quick, Easy, Cheap, Effective, Rugged, Safe) extraction with acetonitrile and dispersive SPE cleanup to isolate the compound from plant lipids .

- Detection : Employ capillary liquid chromatography (cLC) coupled with tandem MS (LOQ: 0.01 ppm). Gradient elution (water:acetonitrile + 0.1% formic acid) resolves co-eluting phenoxyacid herbicides .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.